molecular formula C12H18O5S B6305909 Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester CAS No. 85608-70-4

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester

Cat. No. B6305909
CAS RN: 85608-70-4
M. Wt: 274.34 g/mol
InChI Key: GONXBTYTMQIMRN-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester (T4SMME) is a sulfonated ester of toluene with a unique chemical structure. It is a synthetic compound that is used in a variety of scientific applications. T4SMME has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a variety of scientific applications. It is used as a reagent in organic synthesis, as an electrolyte in electrochemistry, and as a catalyst in polymerization reactions. It is also used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, and as a corrosion inhibitor in industrial applications. Additionally, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has been studied for its potential applications in biochemistry, pharmacology, and drug delivery.

Mechanism of Action

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a unique chemical structure that allows it to interact with other molecules in a variety of ways. It is capable of forming hydrogen bonds with other molecules, and it can also act as an electron donor or acceptor. Additionally, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has been found to interact with enzymes and receptors, which can affect their activity. This allows Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester to act as an agonist or antagonist of certain biological pathways.
Biochemical and Physiological Effects
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has been found to have a variety of biochemical and physiological effects. It has been found to interact with enzymes and receptors, which can lead to changes in their activity. Additionally, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has been found to affect the expression of certain genes and proteins, and it can also affect the activity of certain signaling pathways. Finally, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has been found to have an effect on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a stable compound that is not easily degraded. However, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has some limitations, such as its low solubility in water and its potential to interact with other molecules.

Future Directions

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has the potential to be used in a variety of scientific applications. It could be used as a reagent in organic synthesis, as an electrolyte in electrochemistry, or as a catalyst in polymerization reactions. Additionally, it could be used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, or as a corrosion inhibitor in industrial applications. Furthermore, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester could be studied for its potential applications in biochemistry, pharmacology, and drug delivery. Finally, Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester could be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester is synthesized by reacting toluene with sulfuric acid and 2-methoxy-1-methoxymethyl-ethyl ester. This reaction produces a sulfonated ester of toluene with a unique chemical structure. The reaction is conducted in a mixture of water and methanol, and the resulting product is a white, crystalline solid. The reaction can be catalyzed by an acid or base, and the reaction temperature can be adjusted to achieve the desired product.

properties

IUPAC Name

1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-10-4-6-12(7-5-10)18(13,14)17-11(8-15-2)9-16-3/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONXBTYTMQIMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester

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